3-Cyano-n-(isoxazol-4-yl)benzenesulfonamide
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Overview
Description
3-Cyano-n-(isoxazol-4-yl)benzenesulfonamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
The synthesis of 3-Cyano-n-(isoxazol-4-yl)benzenesulfonamide can be achieved through various synthetic routes. One common method involves the cycloaddition of nitrile oxides to unsaturated compounds, leading to the formation of the isoxazole ring . Another approach is the condensation of hydroxylamine with β-diketones or their synthetic equivalents . Industrial production methods often involve catalyst-free and microwave-assisted one-pot synthesis, which provides an efficient and scalable route for the production of isoxazole derivatives .
Chemical Reactions Analysis
3-Cyano-n-(isoxazol-4-yl)benzenesulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and sodium azide . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction of β-ketodithioesters with sodium azide furnishes β-ketonitriles in good yields .
Scientific Research Applications
3-Cyano-n-(isoxazol-4-yl)benzenesulfonamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, isoxazole derivatives are known for their antimicrobial, antiviral, anticancer, anti-inflammatory, and immunomodulating activities . These compounds are also used in the development of new drugs and therapeutic agents . In the industry, isoxazole derivatives are used in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Cyano-n-(isoxazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The presence of the labile N–O bond in the isoxazole ring allows for the cleavage and formation of various 1,3-bifunctional derivatives of carbonyl compounds . This makes isoxazole derivatives particularly useful in medicinal chemistry, as they can interact with a wide range of biological targets and pathways .
Comparison with Similar Compounds
3-Cyano-n-(isoxazol-4-yl)benzenesulfonamide can be compared with other similar compounds, such as thiadiazole, oxadiazole, and isothiazole derivatives . These compounds share similar structural features and biological activities but differ in their specific chemical properties and reactivity. The unique combination of the isoxazole ring and the cyano and sulfonamide groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7N3O3S |
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Molecular Weight |
249.25 g/mol |
IUPAC Name |
3-cyano-N-(1,2-oxazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H7N3O3S/c11-5-8-2-1-3-10(4-8)17(14,15)13-9-6-12-16-7-9/h1-4,6-7,13H |
InChI Key |
PWEHNNCZUKKIOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CON=C2)C#N |
Origin of Product |
United States |
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